
Thalidomide-O-C7-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
酞胺酰胺-O-C7-NH2 的合成涉及基于酞胺酰胺的芹菜素配体与连接子的缀合。具体的合成路线和反应条件属于专有信息,详细信息尚未公开。 它通常涉及标准的有机合成技术,如酰胺键形成和酯化反应 .
工业生产方法
酞胺酰胺-O-C7-NH2 的工业生产方法鲜有文献记载。 该化合物主要用于研究目的,未在工业规模上生产 .
化学反应分析
Functional Group Transformations
Thalidomide-O-C7-NH2 participates in reactions targeting its amide, imide, and amine groups:
Oxidation and Reduction
-
Potassium permanganate oxidizes reactive groups, while sodium borohydride reduces carbonyls or other reducible moieties.
-
Example: Reduction of phthalimide carbonyls to secondary amines.
Amidation and Esterification
The NH2 group undergoes amidation with carboxylic acids or esterification with acylating agents. These reactions are critical for linking to other molecules in drug design.
Click Chemistry
The azide group formed in synthesis steps enables Huisgen cycloaddition with alkynes, catalyzed by copper(I), to form triazoles . This is pivotal for conjugation in PROTACs (Proteolysis Targeting Chimeras).
Cereblon Binding and Protein Degradation
This compound binds cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination and degradation of target proteins (e.g., Ikaros/Aiolos) . Structural modifications (e.g., C7-NH2) enhance binding affinity and selectivity, enabling targeted therapies .
Antiangiogenic Activity
Derivatives of thalidomide (including analogs like this compound) exhibit antiangiogenic effects by disrupting cytoskeletal dynamics and nitric oxide signaling . For example, inhibition of tubulin binding or soluble guanylate cyclase activity reduces vascular endothelial growth factor (VEGF) signaling .
Stability and Reactivity Considerations
This compound exhibits racemization due to its chiral center, which may influence stability and biological activity . Additionally, hydrolysis of amide/imide bonds under physiological conditions can generate metabolites with distinct reactivity profiles .
科学研究应用
Chemistry
- PROTAC Development : Thalidomide-O-C7-NH2 is instrumental in the development of new protein degraders through PROTAC technology. This approach enables targeted degradation of proteins that are implicated in disease processes, offering a novel strategy for drug discovery.
Biology
- Protein Degradation Studies : The compound is utilized to investigate mechanisms of protein degradation within the ubiquitin-proteasome system. Research focuses on how thalidomide derivatives can modulate this pathway to influence cellular functions.
Medicine
- Therapeutic Applications : this compound has been explored for its potential therapeutic effects in various conditions:
- Cancer Treatment : Its anti-angiogenic properties are significant for inhibiting tumor growth by blocking blood vessel formation.
- Inflammatory Disorders : The compound exhibits immunomodulatory effects, making it a candidate for treating conditions like erythema nodosum leprosum and other inflammatory diseases.
This compound demonstrates several biological activities that contribute to its therapeutic potential:
- Immunomodulation : It selectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, promoting a shift toward anti-inflammatory responses.
- Anti-Angiogenesis : The compound effectively inhibits neovascularization induced by factors like bFGF and VEGF, crucial for cancer therapy.
- Anti-Inflammatory Effects : By inhibiting NF-κB activity and reducing inflammatory cytokine production, it helps manage inflammatory responses.
Case Study: Anti-Angiogenic Potential
A study using the rat aorta ring assay evaluated the anti-angiogenic effects of this compound compared to other compounds. The results indicated significant inhibition of microvessel outgrowth:
Compound | Microvessel Outgrowth (% of Control) |
---|---|
Control (0.5% DMSO) | 98.05 ± 5.03 |
TNP-470 (50 μM) | 17.94 ± 5.42 |
Thalidomide (50 μM) | 94.67 ± 8.25 |
Lenalidomide | 45.84 ± 5.65 |
Pomalidomide | 98.14 ± 17.69 |
Compound C4 | 18.54 ± 7.45 |
Compound C29 | 37.43 ± 8.98 |
Compound C46 | 20.72 ± 3.74 |
Compound C55 | 22.95 ± 3.74 |
Compound C86 | 17.3 ± 9.34 |
These findings highlight the compound's potential as an effective anti-angiogenic agent.
Case Study: COVID-19 Treatment
Recent investigations into thalidomide's role in severe COVID-19 cases showed promising results:
- Accelerated negative conversion of SARS-CoV-2.
- Reduced hospital stay duration.
- Decreased need for mechanical ventilation.
This suggests that this compound could be beneficial in treating inflammatory responses associated with viral infections.
Molecular Mechanisms
The biological activities of this compound are largely attributed to its interaction with cereblon:
- It recruits CRBN protein to the E3 ubiquitin ligase complex.
- This process leads to ubiquitination and degradation of target proteins involved in inflammation and cancer progression.
作用机制
酞胺酰胺-O-C7-NH2 通过与芹菜素结合发挥作用,芹菜素是 E3 泛素连接酶复合物的一个组成部分。 这种结合诱导非天然底物招募到该复合物,导致它们随后通过泛素-蛋白酶体系统降解 . 涉及的分子靶标和途径包括对特定转录因子(如 IKZF1 和 IKZF3)的选择性降解 .
相似化合物的比较
类似化合物
酞胺酰胺-4-O-C7-NH2: 另一种合成的 E3 连接酶配体-连接子缀合物,它结合了基于酞胺酰胺的芹菜素配体.
酞胺酰胺-5-O-C7-NH2 盐酸盐: 一种类似的化合物,它也招募芹菜素蛋白,并用于 PROTAC 技术.
独特之处
酞胺酰胺-O-C7-NH2 的独特之处在于其特定的连接子和芹菜素配体组合,这使得可以进行靶向蛋白质降解。 这种特异性使其成为研究和潜在治疗应用中的宝贵工具 .
生物活性
Immunomodulation
Thalidomide-O-C7-NH2 demonstrates potent immunomodulatory effects, including:
- Selective inhibition of TNF-α production in human monocytes
- Inhibition of IL-6 and IL-12 production
- Stimulation of T cells, with preferential proliferation in the CD8+ T-cell subset
- Induction of Th2 cytokine production and inhibition of Th1 cytokine production
Anti-angiogenic Properties
The compound exhibits significant anti-angiogenic activity, which is crucial for its potential applications in cancer treatment:
- Inhibition of bFGF and VEGF-induced neovascularization
- Modulation of angiogenesis-related proteins through interaction with cereblon
Anti-inflammatory Effects
This compound demonstrates anti-inflammatory properties through various mechanisms:
- Inhibition of NF-κB activity
- Inactivation of Caspase-1, an activator of pro-inflammatory cytokines
- Reduction of inflammatory cytokine production
Research Findings
A comprehensive study using the rat aorta ring (RAR) assay demonstrated the antiangiogenic potential of this compound and related compounds . The results are summarized in the following table:
Compound | Microvessel Outgrowth (% of Control) |
---|---|
Control (0.5% DMSO) | 98.05 ± 5.03 |
TNP-470 (50 μM) | 17.94 ± 5.42 |
Thalidomide (50 μM) | 94.67 ± 8.25 |
Lenalidomide | 45.84 ± 5.65 |
Pomalidomide | 98.14 ± 17.69 |
Compound C4 | 18.54 ± 7.45 |
Compound C29 | 37.43 ± 8.98 |
Compound C46 | 20.72 ± 3.74 |
Compound C55 | 22.95 ± 3.74 |
Compound C86 | 17.3 ± 9.34 |
These results indicate that certain this compound analogs (C4, C46, C55, and C86) demonstrate potent antiangiogenic activity comparable to or exceeding that of TNP-470, a known angiogenesis inhibitor .
Case Study: COVID-19 Treatment
A recent study investigated the potential of thalidomide in treating severe COVID-19 cases . The results showed that thalidomide:
- Accelerated the negative conversion of SARS-CoV-2
- Shortened hospital stay
- Decreased the requirement for mechanical ventilation
These findings suggest that this compound, with its enhanced biological properties, may have potential applications in treating inflammatory conditions such as severe COVID-19.
Molecular Mechanisms
The biological activity of this compound is primarily attributed to its role as a cereblon ligand . This interaction leads to:
- Recruitment of the CRBN protein, part of the E3 ubiquitin ligase complex
- Ubiquitination and degradation of target proteins involved in inflammation and cancer cell proliferation
- Modulation of protein stability and degradation pathways
These mechanisms underlie the compound's immunosuppressive, anti-angiogenic, and anti-inflammatory activities, making it a subject of interest in cancer research and treatment of inflammatory disorders .
属性
分子式 |
C20H25N3O5 |
---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
InChI 键 |
CTENBFZZGQGAMC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。